molecular formula C8H11ClN2O2 B13093470 Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride

Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride

Cat. No.: B13093470
M. Wt: 202.64 g/mol
InChI Key: PLVZWJFNWWQZOF-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride typically involves the reaction of pyrimidine derivatives with ethyl acetate under specific conditions. One common method includes the use of carboxylic acid chlorides and bases under reflux conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other biological activities.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-(pyrimidin-5-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

ethyl 2-pyrimidin-5-ylacetate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)3-7-4-9-6-10-5-7;/h4-6H,2-3H2,1H3;1H

InChI Key

PLVZWJFNWWQZOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CN=C1.Cl

Origin of Product

United States

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